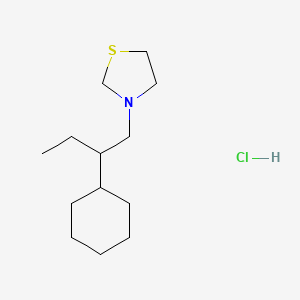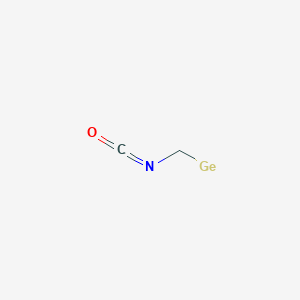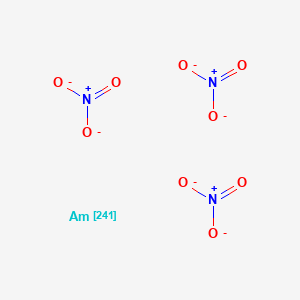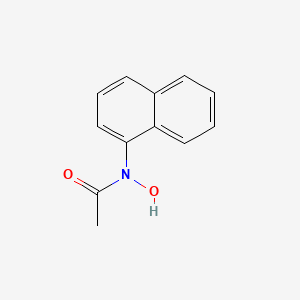
3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride is a chemical compound known for its unique structure and properties. It is an ester derivative of 2-ethyl-2-methylhexanoic acid and 3-piperidinopropanol, combined with hydrochloric acid to form the hydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride typically involves the esterification of 2-ethyl-2-methylhexanoic acid with 3-piperidinopropanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and yield. The final product is purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-ethyl-2-methylhexanoic acid.
Reduction: 3-piperidinopropanol.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-2-methylhexanoic acid 3-piperidinopropyl ester: A closely related ester without the hydrochloride salt.
Cyclohexyl-(4-fluorophenyl)-(3-N-piperidinopropyl)silanol hydrochloride: Another compound with a piperidine ring and similar ester structure.
Uniqueness
3-Piperidinopropyl 2-ethyl-2-methylhexanoate hydrochloride is unique due to its specific ester and piperidine structure, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Propriétés
Numéro CAS |
38370-71-7 |
|---|---|
Formule moléculaire |
C17H34ClNO2 |
Poids moléculaire |
319.9 g/mol |
Nom IUPAC |
3-piperidin-1-ylpropyl 2-ethyl-2-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C17H33NO2.ClH/c1-4-6-11-17(3,5-2)16(19)20-15-10-14-18-12-8-7-9-13-18;/h4-15H2,1-3H3;1H |
Clé InChI |
BVFVLQKQKVWWCH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)(CC)C(=O)OCCCN1CCCCC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14660610.png)
![Bicyclo[4.4.1]undeca-1,3,5-triene](/img/structure/B14660612.png)



![2,5-Cyclohexadien-1-one, 4-[(2,4-dinitrophenyl)imino]-](/img/structure/B14660637.png)



![2-[2-(4-Methylphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14660670.png)

![N-{4-[(E)-Phenyldiazenyl]phenyl}hexadecanamide](/img/structure/B14660696.png)
![4-[Bis(3-methylbut-2-en-1-yl)amino]-2-(naphthalen-1-yl)butanamide](/img/structure/B14660697.png)
